4-(2-Bromo-5-chlorophenyl)morpholine
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Overview
Description
4-(2-Bromo-5-chlorophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a morpholine moiety. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-chlorophenyl)morpholine typically involves the reaction of 2-bromo-5-chloroaniline with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automation in industrial settings enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromo-5-chlorophenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(2-Bromo-5-chlorophenyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(2-Bromo-5-chlorophenyl)morpholine
- 4-(2-Bromo-5-chlorophenyl)methylmorpholine
- 4-(2-Bromo-5-chlorophenyl)ethylmorpholine
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both bromine and chlorine atoms can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-(2-bromo-5-chlorophenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOQXICRCYNALX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682144 |
Source
|
Record name | 4-(2-Bromo-5-chlorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-20-5 |
Source
|
Record name | 4-(2-Bromo-5-chlorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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